ethyl 5-(acetyloxy)-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate
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Overview
Description
Ethyl 5-(acetyloxy)-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate is a complex organic compound that features an indole core structure This compound is characterized by the presence of an ethyl ester group, an acetyloxy group, and a phenylsulfanyl methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(acetyloxy)-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate typically involves multi-step organic reactions One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(acetyloxy)-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyloxy group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(acetyloxy)-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-(acetyloxy)-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The acetyloxy group can act as a leaving group, facilitating the formation of reactive intermediates that can interact with biological molecules. The phenylsulfanyl group may also play a role in modulating the compound’s reactivity and interactions with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(acetyloxy)-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate: shares similarities with other indole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H23NO4S |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
ethyl 5-acetyloxy-1-phenyl-2-(phenylsulfanylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C26H23NO4S/c1-3-30-26(29)25-22-16-20(31-18(2)28)14-15-23(22)27(19-10-6-4-7-11-19)24(25)17-32-21-12-8-5-9-13-21/h4-16H,3,17H2,1-2H3 |
InChI Key |
AKWCLNKZKSGCAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C)C3=CC=CC=C3)CSC4=CC=CC=C4 |
Origin of Product |
United States |
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